

Protocol for Creating a Gamillus Fusion Protein: Application Notes and Detailed Methodologies

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Compound of Interest

Compound Name: *Gamillus*

Cat. No.: *B1192768*

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Introduction

Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, *Olindias formosa*.^{[1][2][3]} It is particularly noteworthy for its exceptional acid tolerance, maintaining bright fluorescence in acidic environments ($pK_a = 3.4$) where most other GFPs would be quenched.^{[1][4][5]} This property makes **Gamillus** an invaluable tool for visualizing proteins and processes within acidic organelles such as lysosomes, endosomes, and autophagosomes.^{[1][2]} Fusion proteins incorporating **Gamillus** can be created to track the localization, movement, and fate of a protein of interest within a live cell.^[2] This protocol provides a detailed methodology for the creation of a **Gamillus** fusion protein, from vector construction to expression, purification, and application in cellular imaging.

Data Presentation

Table 1: Photophysical Properties of **Gamillus**

Property	Value	Reference
Excitation Maximum	504 nm	[6]
Emission Maximum	519 nm	[6]
Quantum Yield	0.90	[6]
Molar Extinction Coefficient (ϵ)	74,700 M ⁻¹ cm ⁻¹	[6]
pKa	3.4	[7]
Photostability ($t_{1/2}$)	73.2 s	[8]

Table 2: Representative Data for Expression and Purification of a **Gamillus**-Fusion Protein with a C-terminal His-tag

Step	Total Protein (mg)	Gamillus-Fusion Protein (mg)	Purity (%)
Cell Lysate	500	25	5
Ni-NTA Flow-through	470	1	<1
Wash	5	<0.5	-
Elution	20	18	>90

Note: These are representative values and actual yields and purity will vary depending on the specific fusion partner, expression system, and optimization of the protocol.

Experimental Protocols

Part 1: Construction of the **Gamillus** Fusion Protein Expression Vector

This protocol describes the creation of a **Gamillus** fusion construct where the protein of interest (POI) is fused to the N-terminus of **Gamillus**. A C-terminal polyhistidine (His-tag) is included on **Gamillus** for purification.

1.1. Primer Design and PCR Amplification:

- Design forward and reverse primers for your POI gene.
- The forward primer should incorporate a restriction site (e.g., NdeI) at the 5' end, immediately followed by the start codon of your POI.
- The reverse primer should incorporate a different restriction site (e.g., XhoI) at the 3' end, omitting the stop codon of your POI to allow for in-frame fusion with **Gamillus**.
- Perform PCR using a high-fidelity DNA polymerase to amplify the gene of interest from a suitable template (e.g., cDNA).
- Analyze the PCR product by agarose gel electrophoresis to confirm the correct size.
- Purify the PCR product using a commercial kit.

1.2. Vector and Insert Digestion:

- Digest the purified PCR product and the **Gamillus** expression vector (containing a C-terminal His-tag) with the selected restriction enzymes (e.g., NdeI and XhoI).
- Purify the digested vector and insert by agarose gel electrophoresis and subsequent gel extraction.

1.3. Ligation:

- Set up a ligation reaction with the digested vector, digested insert, and T4 DNA ligase. The recommended molar ratio of insert to vector is 3:1.
- Incubate the ligation reaction at 16°C overnight or at room temperature for 1-2 hours.

1.4. Transformation:

- Transform competent E. coli cells (e.g., DH5α) with the ligation mixture.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the expression vector and incubate overnight at 37°C.

1.5. Screening and Verification:

- Select several colonies and perform colony PCR using primers flanking the insertion site to screen for positive clones.
- Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow overnight.
- Isolate the plasmid DNA using a miniprep kit.
- Verify the correct insertion and sequence of the fusion construct by Sanger sequencing.

Part 2: Expression of the Gamillus Fusion Protein

2.1. Transformation into Expression Host:

- Transform an expression-competent *E. coli* strain (e.g., BL21(DE3)) with the verified **Gamillus** fusion protein plasmid.
- Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

2.2. Protein Expression:

- Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture to an OD₆₀₀ of 0.1.
- Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Reduce the temperature to 18-25°C and continue to grow the culture overnight with shaking.

Part 3: Purification of the Gamillus Fusion Protein

This protocol is for the purification of a His-tagged **Gamillus** fusion protein using Nickel-NTA affinity chromatography.^[9]

3.1. Cell Lysis:

- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

3.2. Affinity Chromatography:

- Equilibrate a Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10 CV of Wash Buffer.
- Elute the **Gamillus** fusion protein with 5 CV of Elution Buffer. Collect fractions.

3.3. Buffer Exchange and Concentration:

- Identify fractions containing the purified protein by SDS-PAGE.
- Pool the fractions containing the purified protein.
- Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
- Concentrate the protein using a centrifugal filter unit if necessary.

Table 3: Buffer Compositions for His-tagged Protein Purification

Buffer	Composition
Lysis Buffer	50 mM NaH ₂ PO ₄ , 300 mM NaCl, 10 mM imidazole, pH 8.0
Wash Buffer	50 mM NaH ₂ PO ₄ , 300 mM NaCl, 20 mM imidazole, pH 8.0
Elution Buffer	50 mM NaH ₂ PO ₄ , 300 mM NaCl, 250 mM imidazole, pH 8.0

Add fresh lysozyme (1 mg/mL) and DNase I to the Lysis Buffer just before use.

Part 4: Application - Imaging Autophagy with a Gamillus-LC3 Fusion Protein

This protocol describes the use of a **Gamillus**-LC3 fusion protein to monitor autophagy in mammalian cells.[\[10\]](#)

4.1. Cell Culture and Transfection:

- Culture mammalian cells (e.g., HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Transfect the cells with the **Gamillus**-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- Allow 24-48 hours for protein expression.

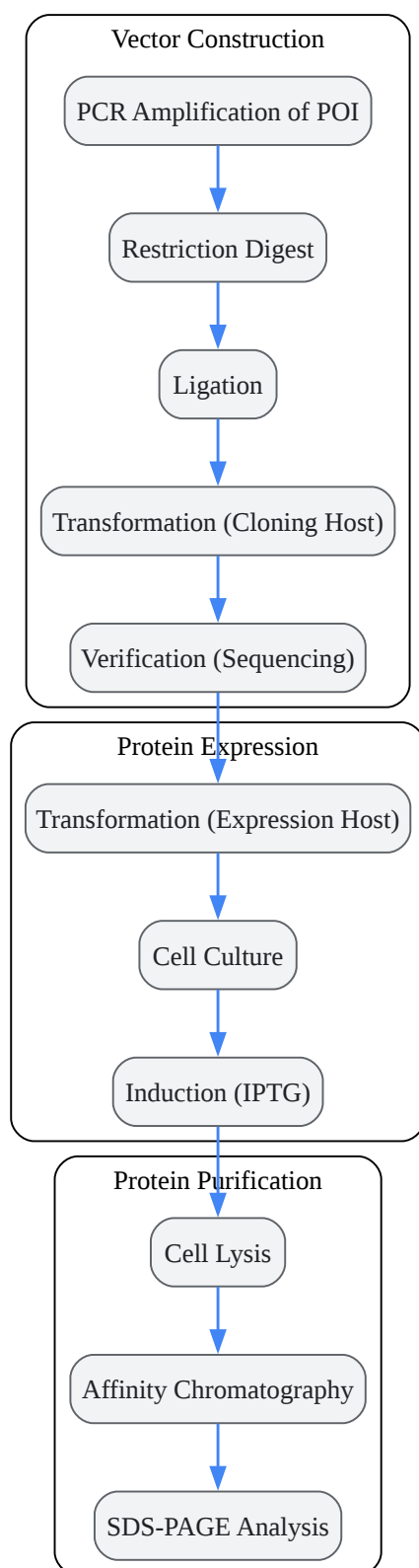
4.2. Induction of Autophagy:

- To induce autophagy, replace the growth medium with starvation medium (e.g., Earle's Balanced Salt Solution, EBSS).
- Incubate the cells in starvation medium for 2-4 hours.

4.3. Live-Cell Imaging:

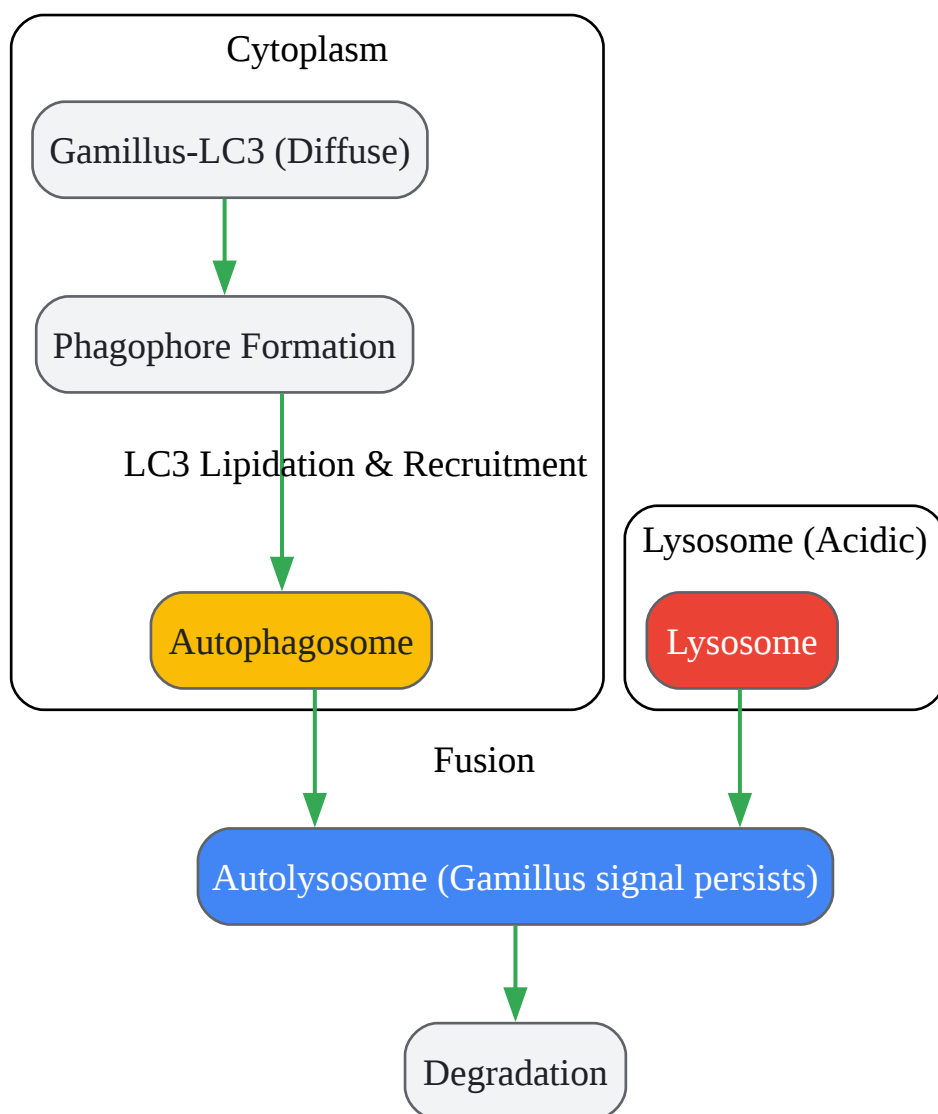
- Image the cells using a fluorescence microscope equipped with a suitable filter set for GFP (Excitation: ~488 nm, Emission: ~520 nm).
- In non-autophagic cells, **Gamillus**-LC3 will show a diffuse cytoplasmic and nuclear signal.
- Upon induction of autophagy, **Gamillus**-LC3 will be recruited to autophagosomes, appearing as distinct puncta in the cytoplasm. The number and intensity of these puncta can be quantified to measure autophagic activity.

Visualizations



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Caption: Experimental workflow for creating a **Gamillus** fusion protein.



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Caption: Visualizing autophagy with a **Gamillus**-LC3 fusion protein.

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